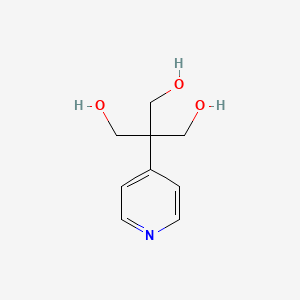

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, providing unambiguous chemical identification through multiple descriptive systems. The compound is officially designated as 2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol according to computational nomenclature systems, reflecting its structural composition of a central propane backbone with hydroxyl substitutions at positions 1 and 3, an additional hydroxymethyl group at position 2, and a 4-pyridyl substituent also at position 2.

The Chemical Abstracts Service registry number 20845-48-1 provides a unique numerical identifier for this compound in chemical databases and literature searches. Alternative systematic names include 1,3-Propanediol, 2-(hydroxymethyl)-2-(4-pyridinyl)-, which emphasizes the propanediol backbone structure, and 2-Hydroxymethyl-2-(4-pyridyl)-1,3-propanediol, highlighting the specific positioning of functional groups. The molecular formula C₉H₁₃NO₃ indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, corresponding to a molecular weight of 183.20 grams per mole.

| Property | Value | System |

|---|---|---|

| IUPAC Name | 2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | Lexichem TK 2.7.0 |

| CAS Number | 20845-48-1 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₃NO₃ | PubChem 2.2 |

| Molecular Weight | 183.20 g/mol | PubChem 2.2 |

| InChI Key | HFVQSYMOYJUHHJ-UHFFFAOYSA-N | InChI 1.07.2 |

The Simplified Molecular Input Line Entry System representation C1=CN=CC=C1C(CO)(CO)CO provides a linear notation that unambiguously describes the molecular connectivity, showing the 4-pyridyl ring connected to a quaternary carbon bearing three hydroxymethyl groups. The International Chemical Identifier string InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 encodes the complete structural information including stereochemistry, enabling precise molecular identification across different chemical databases and computational platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a quaternary carbon center that serves as the focal point for four distinct substituents: three hydroxymethyl groups and one 4-pyridyl moiety. This structural arrangement creates a tetrahedral geometry around the central carbon atom, with bond angles approaching the ideal tetrahedral angle of 109.5 degrees, though slight deviations may occur due to steric interactions between the bulky substituents. The 4-pyridyl ring adopts a planar conformation typical of aromatic heterocycles, with the nitrogen atom positioned para to the point of attachment to the central carbon framework.

Conformational analysis reveals multiple possible rotational isomers arising from rotation about the carbon-carbon bonds connecting the central quaternary carbon to each hydroxymethyl group and the pyridyl substituent. The three hydroxymethyl groups can adopt various conformations relative to each other and to the pyridyl ring, leading to a complex conformational landscape. Energy minimization calculations suggest that conformations minimizing steric clashes between hydroxyl groups while maximizing favorable hydrogen bonding interactions represent the most stable arrangements. The pyridyl ring orientation relative to the hydroxymethyl groups significantly influences the overall molecular geometry and potential for intermolecular interactions.

The presence of multiple hydroxyl groups creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformations and influence the overall molecular shape. Computational studies of related pyridine-polyol compounds indicate that gauche conformations of hydroxymethyl groups often predominate due to favorable intramolecular hydrogen bonding between adjacent hydroxyl groups. The electron-withdrawing nature of the pyridyl ring may also influence the conformational preferences by affecting the electron density distribution throughout the molecule.

Three-dimensional conformational analysis reveals that the molecular structure can adopt multiple low-energy conformations through rotation about single bonds, particularly those connecting the central carbon to the hydroxymethyl groups. The conformational flexibility of this compound contributes to its ability to adapt to different hydrogen bonding environments and coordination geometries when interacting with metal centers or participating in supramolecular assemblies. The balance between steric repulsion and favorable electrostatic interactions ultimately determines the preferred conformational states in different chemical environments.

Crystallographic Characterization and Hydrogen Bonding Networks

Crystallographic studies of this compound and related compounds reveal complex three-dimensional hydrogen bonding networks that govern solid-state packing arrangements. The multiple hydroxyl groups present in the molecule create numerous opportunities for intermolecular hydrogen bonding, leading to extended supramolecular structures in the crystalline state. The pyridyl nitrogen atom serves as a hydrogen bond acceptor, while the hydroxyl groups function as both hydrogen bond donors and acceptors, resulting in a rich hydrogen bonding motif.

Analysis of hydrogen bonding patterns in related polyol-pyridine compounds demonstrates the tendency for these molecules to form chains or layers through cooperative hydrogen bonding interactions. The 4-pyridyl nitrogen atom typically participates in hydrogen bonding with hydroxyl groups from neighboring molecules, creating directional interactions that influence crystal packing. Hydrogen bond distances in similar compounds typically range from 2.60 to 2.66 angstroms, indicating moderate to strong hydrogen bonding interactions.

The crystal structure likely exhibits a network of intermolecular hydrogen bonds involving all available hydroxyl groups and the pyridyl nitrogen atom. This extensive hydrogen bonding network contributes to the overall stability of the crystalline phase and influences physical properties such as melting point and solubility. The geometric constraints imposed by the tetrahedral arrangement around the central carbon atom direct the spatial organization of hydrogen bonding interactions, creating specific packing motifs that maximize favorable contacts while minimizing unfavorable steric interactions.

Water molecules may be incorporated into the crystal structure, forming additional hydrogen bonding bridges between organic molecules and creating hydrated crystal forms. Such water incorporation is commonly observed in polyol compounds and can significantly influence crystal stability and physical properties. The presence of both hydrophilic hydroxyl groups and the aromatic pyridyl moiety suggests potential for polymorphism, where different crystal forms may exhibit distinct hydrogen bonding arrangements and packing motifs.

| Interaction Type | Typical Distance (Å) | Geometry | Strength |

|---|---|---|---|

| O-H···N(pyridyl) | 2.60-2.66 | Linear | Strong |

| O-H···O(hydroxyl) | 2.65-2.80 | Angular | Moderate |

| C-H···O | 3.0-3.5 | Weak directional | Weak |

| C-H···N | 3.2-3.6 | Weak directional | Weak |

Comparative Structural Analysis with Related Polyol-Pyridine Hybrids

Comparative structural analysis with related polyol-pyridine hybrid compounds reveals distinct differences in molecular architecture and coordination behavior based on the position of nitrogen substitution in the pyridyl ring and the nature of the polyol framework. The 4-pyridyl derivative this compound exhibits different coordination preferences compared to its 2-pyridyl analog 2-hydroxymethyl-2-(2-pyridyl)-1,3-propane-diol, primarily due to the distinct electronic and steric environments around the nitrogen atom.

Studies of heterometallic complexes incorporating similar ligands demonstrate that 4-pyridyl derivatives tend to form extended coordination networks due to the terminal positioning of the nitrogen atom, which allows for bridging between multiple metal centers. In contrast, 2-pyridyl derivatives often chelate to single metal centers through both the nitrogen atom and adjacent hydroxyl groups, leading to different structural motifs in coordination compounds. The 4-pyridyl substitution pattern in the target compound suggests strong potential for forming coordination polymers and metal-organic frameworks.

Comparison with tris(hydroxymethyl)aminomethane and related polyol compounds reveals the significant structural impact of incorporating the pyridyl substituent. While tris(hydroxymethyl)aminomethane features a central nitrogen atom with basic character, the pyridyl-substituted analog possesses an aromatic nitrogen with distinct electronic properties and coordination behavior. This substitution fundamentally alters the hydrogen bonding patterns and coordination chemistry of the polyol framework.

The structural relationship to other hydroxymethyl-substituted propanediols, such as 2-(Hydroxymethyl)-2-(octylamino)propane-1,3-diol, highlights the influence of the aromatic pyridyl group on molecular conformation and intermolecular interactions. The aromatic character of the pyridyl ring introduces π-π stacking possibilities and modifies the overall hydrophobic-hydrophilic balance of the molecule compared to aliphatic analogs. These structural modifications significantly impact solubility, crystallization behavior, and coordination chemistry applications.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVQSYMOYJUHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599372 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-48-1 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, commonly referred to as a pyridine derivative, has garnered attention in various biomedical fields due to its potential biological activities. This compound, with the CAS number 20845-48-1 and molecular formula C9H13NO3, is noted for its structural features that may confer significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer potential based on diverse research findings.

| Property | Details |

|---|---|

| CAS Number | 20845-48-1 |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.2 g/mol |

| Solubility | Soluble in DMSO and ethanol; insoluble in water |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research has demonstrated that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity was attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, molecular docking studies have indicated that these compounds can bind effectively to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The study highlighted that the incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall synthesis.

- Membrane Disruption : Its interaction with fungal membranes could lead to increased permeability and cell death.

- Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Research indicates that 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol exhibits notable antibacterial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity is attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

Applications in Organic Synthesis

Beyond its biological activities, this compound is utilized as an organic synthesis intermediate and pharmaceutical intermediate. It plays a crucial role in laboratory research and development processes as well as in chemical pharmaceutical production .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound exhibits three distinct reactive components:

-

Primary hydroxyl groups (C1 and C3 positions)

-

Secondary hydroxymethyl group (C2 position)

-

Pyridin-4-yl aromatic system

These groups enable participation in oxidation, esterification, coordination, and nucleophilic substitution reactions .

Esterification and Ether Formation

The hydroxyl groups react with electrophilic reagents:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic anhydride | Pyridine catalyst, 60°C | Triacetylated derivative |

| Benzoylation | Benzoyl chloride | DMAP, DCM, RT | Tribenzoate ester |

| Methylation | Methyl iodide | Ag₂O, DMF, 80°C | Trimethyl ether |

Note: Yields depend on steric hindrance from the central quaternary carbon .

Oxidation Reactions

The secondary hydroxymethyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution, 25°C | 2-(Pyridin-4-yl)propane-1,3-dione |

| CrO₃ | Acetic acid, reflux | Partial oxidation to ketone |

The primary hydroxyl groups remain intact under mild conditions due to steric protection .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | [Cu(C₉H₁₃NO₃)Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | Ethanol | Octahedral Fe(III) complex | Magnetic materials research |

Stoichiometry typically follows a 1:1 (metal:ligand) ratio in polar protic solvents .

Stability Under Reaction Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH < 3 | Poor | Pyridine ring protonation → Reduced aromatic stability |

| pH > 10 | Moderate | Hydroxyl deprotonation → Alkoxide formation |

| UV light | Unstable | Radical-mediated C-O bond cleavage |

Thermogravimetric analysis shows decomposition onset at 210°C .

Challenges and Limitations

-

Steric hindrance : The central quaternary carbon reduces reaction rates at C2-OH by 40% compared to linear diols.

-

Solubility constraints : Limited organic solvent compatibility (optimal in DMSO or DMF) .

Experimental protocols often require ultrasonication or heating to 37°C to achieve full dissolution .

Métodos De Preparación

Preparation Methods of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

General Synthetic Approach

The preparation of this compound typically involves multi-step organic synthesis starting from pyridine derivatives and appropriate diol precursors. Although explicit stepwise synthetic protocols for this exact compound are scarce in open literature, related methods and principles can be drawn from analogous compounds and patent literature.

Synthetic Routes from Literature and Patents

Related Synthetic Strategies from Analogous Compounds

- The synthesis of similar triol compounds often involves condensation reactions between aldehydes (such as formaldehyde) and nitroalkanes or pyridine derivatives under basic conditions.

- For example, synthesis of 2-(hydroxymethyl)-2-nitropropane-1,3-diol involves reacting nitromethane with paraformaldehyde in the presence of aqueous potassium hydroxide under reflux, followed by crystallization. This approach highlights the utility of formaldehyde addition to nitroalkane substrates to form polyhydroxylated products.

Patent-Described Processes

- Patents describe processes involving the preparation of intermediates structurally related to this compound, such as 2-amino-2-(hydroxymethyl)propane-1,3-diol derivatives, through multi-step synthetic routes involving selective functional group transformations and protection/deprotection strategies.

- These processes often start with pyridine or substituted pyridine compounds, followed by introduction of hydroxymethyl and diol functionalities through controlled reactions with formaldehyde or similar reagents.

Crystallization and Purification

- Crystallization from ethanol at controlled temperature (e.g., heating at 65°C followed by slow evaporation at room temperature) can yield colorless block crystals, indicating a method for purification and structural confirmation.

- Hydrogen bonding interactions in the crystal lattice (e.g., O–H⋯N bonds) stabilize the solid form, which is crucial for obtaining pure material.

Analytical and Practical Considerations

- The compound’s stability and solubility profile necessitate careful handling during preparation.

- Use of physical methods such as vortexing, ultrasound, or gentle heating assists in dissolving the compound effectively for stock solution preparation.

- The preparation of in vivo formulations often involves dissolving the compound in DMSO followed by dilution with solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for biological studies.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Pyridine derivatives, formaldehyde, nitroalkanes (analogous compounds) |

| Key Reactions | Condensation with formaldehyde under basic conditions; nitration (for analogs) |

| Purification | Crystallization from ethanol, slow evaporation |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

| Storage | -80°C (up to 6 months), -20°C (up to 1 month) |

| Stock Solution Preparation | Calculated volumes for desired molarity; physical agitation methods used |

| In Vivo Formulation | Use of DMSO master solutions diluted with PEG300, Tween 80, corn oil, or water |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyridine derivatives and diol precursors. For example, coupling a pyridinyl Grignard reagent with a protected diol followed by deprotection can yield the target compound. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium for cross-coupling reactions. Purity can be enhanced via recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Pyridine ring protons appear as doublets (δ 8.5–8.7 ppm for H-2/H-6; δ 7.2–7.4 ppm for H-3/H-5). Hydroxyl protons (δ 1.5–2.5 ppm) may broaden due to hydrogen bonding.

- IR : Broad O-H stretches (~3200–3500 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 183.2 (C₉H₁₃NO₃) with fragmentation patterns indicating loss of hydroxyl groups (-17 Da) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and pyridine groups. In aqueous solutions, stability is pH-dependent: acidic conditions protonate the pyridine nitrogen, enhancing solubility but risking esterification. Storage under inert atmosphere at -20°C is recommended to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding network and molecular packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular O-H⋯N interactions between hydroxyl groups and the pyridine ring. For example, in related structures, O-H⋯N bond lengths range from 2.70–2.85 Å with angles ~170–175°, forming 1D chains. Data collection requires high-resolution diffractometers (e.g., MoKα radiation, λ = 0.71073 Å) and refinement using software like SHELXT .

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | P21/n |

| Bond length (O-H⋯N) | 2.705 Å |

| Bond angle (O-H⋯N) | 172.25° |

| Rint (data quality) | 0.037 |

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. For solubility, compare DFT-calculated logP values with experimental HPLC retention times. For reactivity, validate transition-state energies using hybrid functionals (e.g., B3LYP) and adjust for solvent dielectric constants. Cross-check with NMR titration studies to confirm protonation sites .

Q. How does modifying substituents on the pyridine ring impact biological activity or coordination chemistry?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 3-position enhances metal-binding affinity (e.g., for Cu²⁺ or Zn²⁺), as shown in analogous triazole-diol complexes. Biological activity (e.g., antimicrobial) can be screened via microdilution assays, with IC₅₀ values correlated to Hammett σ constants of substituents .

Data Analysis and Experimental Design

Q. What analytical approaches are recommended for characterizing byproducts in the synthesis of this compound?

- Methodological Answer : Use LC-MS with a C18 column (ACN/0.1% formic acid gradient) to separate byproducts. High-resolution MS identifies masses corresponding to intermediates (e.g., mono-protected diols). Quantify impurities via HPLC-UV at 254 nm, referencing calibration curves for known side products .

Q. How can dynamic light scattering (DLS) and zeta potential measurements inform formulation studies for drug delivery applications?

- Methodological Answer : DLS assesses hydrodynamic diameter (e.g., 50–200 nm for nanoparticle formulations), while zeta potential (>±30 mV) indicates colloidal stability. For this compound, prepare nanoparticles via solvent displacement and monitor aggregation under physiological pH (7.4) using phosphate buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.